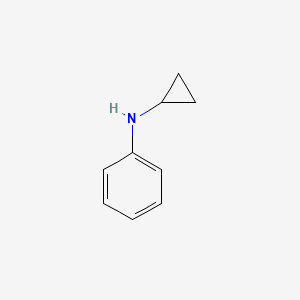

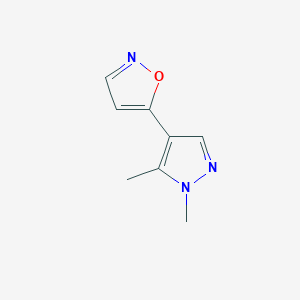

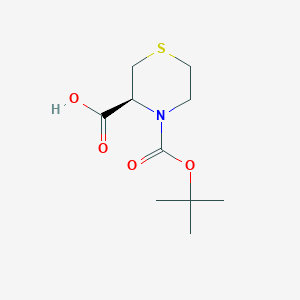

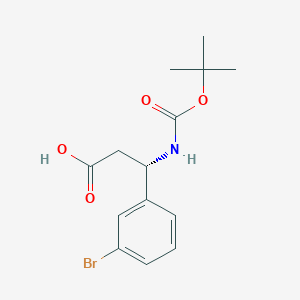

![molecular formula C7H9N5O B1277300 2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 879034-73-8](/img/structure/B1277300.png)

2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest due to its potential biological activity and its use as a synthon in the preparation of various polycyclic heterocycles. The core structure is characterized by a triazolo fused to a pyrimidine ring, which can be further modified to produce a wide range of derivatives with diverse properties and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives often involves condensation reactions. For instance, the acid-catalyzed condensation between 2-amino-substituted [1,2,4]triazolo[1,5-a]pyrimidines and 1,3-diketones or 1,1,3,3-tetramethoxypropane can lead to the formation of polycyclic derivatives . Additionally, three-component condensation reactions involving aromatic aldehydes, ethyl cyanoacetate, and diamino-triazoles or cyanoguanidine hydrochloride in alkaline ethanol have been used to synthesize hydroxy-substituted triazolopyrimidine carbonitriles . These methods provide rapid access to a variety of substituted triazolopyrimidines, which can be further functionalized or used as building blocks for more complex molecules.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives can be elucidated using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and X-ray crystallography . These techniques allow for the determination of the molecular framework, the identification of functional groups, and the analysis of the three-dimensional arrangement of atoms within the crystal environment. For example, the molecular structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported in different crystal environments, providing insights into the supramolecular architecture and hydrogen-bonding interactions .

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclization. Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, for instance, react with chlorocarboxylic acid chlorides to give amides, and subsequent heating can lead to intramolecular alkylation to form polycondensed heterocycles . These reactions can be manipulated to achieve selective synthesis, oxidative aromatization, or hydrolytic cleavage, thus enabling the creation of new mesoionic heterocycles with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The solvate forms of these compounds, such as those reported for 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, can exhibit different supramolecular architectures and intermolecular interactions, which can affect their solubility, melting points, and stability . Additionally, the presence of functional groups such as amino, hydroxy, and carboxylic acid groups can impact the acidity, basicity, and reactivity of these compounds, which are important considerations for their potential use in drug design and synthesis .

Wissenschaftliche Forschungsanwendungen

-

Energetic Materials

- Field: Materials Chemistry

- Application: [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

- Method: A detailed study based on X-ray diffraction is used to illustrate the relationship between weak interactions and sensitivity of energetic materials .

- Results: Among them, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .

-

Drug Design

- Field: Medicinal Chemistry

- Application: [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design .

- Method: On the basis of this backbone, drugs GLPG0634 (filgotinib) 1 and CEP33779, 2 highly effective inhibitors of type I and II Janus kinases, were synthesized, whereas compound LY3104607 is a GPR40 receptor inhibitor .

- Results: [1,2,4]Triazolo[1,5-a]pyridine was used in the design of efficient light-emitting materials for phosphorescent OLED devices .

-

TGF-β Type I Receptor Kinase Inhibitor

- Field: Medicinal Chemistry

- Application: A series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles was synthesized and evaluated to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5) .

- Method: The synthesis involved the use of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles .

- Results: The synthesized compounds were evaluated for their ability to inhibit TGF-β type I receptor kinase (ALK5) .

-

Synthesis from 2-Aminopyridines and Nitriles

- Field: Organic Chemistry

- Application: 2-Aminopyridine and nitriles were used as starting compounds for the preparation of [1,2,4]triazolo[1,5-a]pyridines .

- Method: The reaction can be carried out in the presence of the heterogeneous catalyst CuOx–ZnO/Al2O3–TiO2 .

- Results: 2,6-Disubstituted benzonitriles also enter into the reaction .

-

Synthesis from 2-Aminopyridines and Nitriles

- Field: Organic Chemistry

- Application: 2-Aminopyridine and nitriles were used as starting compounds for the preparation of [1,2,4]triazolo[1,5-a]pyridines .

- Method: The reaction can be carried out in the presence of the heterogeneous catalyst CuOx–ZnO/Al2O3–TiO2 .

- Results: 2,6-Disubstituted benzonitriles also enter into the reaction .

-

Cyclization using Hydroxylamine

- Field: Organic Chemistry

- Application: 2-Amino [1,2,4]triazolo [1,5-a]pyridines were obtained by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .

- Method: N-Hydroxyformimidamide derivatives were obtained by the action of Me2NCH(OMe)2 followed by NH2OH on 2-aminopyridines .

- Results: This method provides a new pathway for the synthesis of 2-amino [1,2,4]triazolo [1,5-a]pyridines .

Eigenschaften

IUPAC Name |

2-amino-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-3-4(2)9-7-10-6(8)11-12(7)5(3)13/h1-2H3,(H3,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXLDXXGTGVXAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N=C(NN2C1=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398302 |

Source

|

| Record name | STK222263 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |

CAS RN |

879034-73-8 |

Source

|

| Record name | STK222263 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

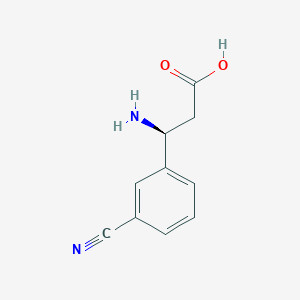

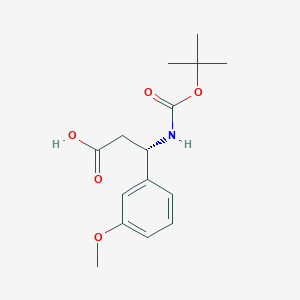

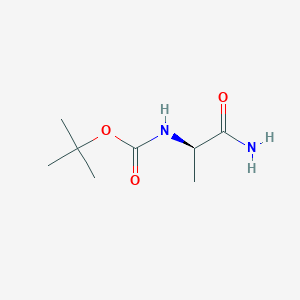

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)